Cas no 2828445-87-8 ((5-(2-(tert-Butoxycarbonyl)hydrazine-1-carbonyl)-2-fluorophenyl)boronic acid)

(5-(2-(tert-Butoxycarbonyl)hydrazine-1-carbonyl)-2-fluorophenyl)boronic acid structure
2828445-87-8 structure
商品名:(5-(2-(tert-Butoxycarbonyl)hydrazine-1-carbonyl)-2-fluorophenyl)boronic acid
CAS番号:2828445-87-8
MF:C12H16BFN2O5
メガワット:298.08
CID:5140731
PubChem ID:164890689

(5-(2-(tert-Butoxycarbonyl)hydrazine-1-carbonyl)-2-fluorophenyl)boronic acid 化学的及び物理的性質

名前と識別子

    • (5-(2-(tert-Butoxycarbonyl)hydrazine-1-carbonyl)-2-fluorophenyl)boronic acid
    • 2828445-87-8
    • F74006
    • インチ: 1S/C12H16BFN2O5/c1-12(2,3)21-11(18)16-15-10(17)7-4-5-9(14)8(6-7)13(19)20/h4-6,19-20H,1-3H3,(H,15,17)(H,16,18)
    • InChIKey: NDGPGUVEZBYEKT-UHFFFAOYSA-N
    • ほほえんだ: FC1C=CC(C(NNC(=O)OC(C)(C)C)=O)=CC=1B(O)O

計算された属性

  • せいみつぶんしりょう: 298.1136299g/mol
  • どういたいしつりょう: 298.1136299g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 水素結合受容体数: 6
  • 重原子数: 21
  • 回転可能化学結合数: 4
  • 複雑さ: 388
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 108Ų

(5-(2-(tert-Butoxycarbonyl)hydrazine-1-carbonyl)-2-fluorophenyl)boronic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
1PlusChem
1P024HYI-250mg
(5-(2-(tert-Butoxycarbonyl)hydrazine-1-carbonyl)-2-fluorophenyl)boronic acid
2828445-87-8 95%
250mg
$28.00 2023-12-17
1PlusChem
1P024HYI-100mg
(5-(2-(tert-Butoxycarbonyl)hydrazine-1-carbonyl)-2-fluorophenyl)boronic acid
2828445-87-8 95%
100mg
$16.00 2023-12-17
1PlusChem
1P024HYI-1g
(5-(2-(tert-Butoxycarbonyl)hydrazine-1-carbonyl)-2-fluorophenyl)boronic acid
2828445-87-8 95%
1g
$76.00 2023-12-17

(5-(2-(tert-Butoxycarbonyl)hydrazine-1-carbonyl)-2-fluorophenyl)boronic acid 関連文献

(5-(2-(tert-Butoxycarbonyl)hydrazine-1-carbonyl)-2-fluorophenyl)boronic acidに関する追加情報

Comprehensive Overview of (5-(2-(tert-Butoxycarbonyl)hydrazine-1-carbonyl)-2-fluorophenyl)boronic acid (CAS No. 2828445-87-8)

(5-(2-(tert-Butoxycarbonyl)hydrazine-1-carbonyl)-2-fluorophenyl)boronic acid (CAS No. 2828445-87-8) is a highly specialized boronic acid derivative with significant applications in pharmaceutical research and organic synthesis. This compound features a unique molecular structure combining a fluorophenyl moiety with a tert-butoxycarbonyl (Boc)-protected hydrazine group, making it a versatile intermediate for Suzuki-Miyaura cross-coupling reactions and other catalytic processes. Its boronic acid functionality is particularly valuable in constructing complex molecules, such as biaryl compounds, which are pivotal in drug discovery.

The growing interest in boronic acid-based compounds like 2828445-87-8 stems from their role in developing targeted therapies and bioconjugation strategies. Researchers frequently search for "Boc-protected boronic acids" or "fluorophenyl boronic acid derivatives" due to their relevance in proteolysis-targeting chimeras (PROTACs) and antibody-drug conjugates (ADCs). These applications align with current trends in precision medicine, where modular synthesis of bioactive molecules is critical. The compound's fluorine substituent further enhances its metabolic stability, a key consideration in medicinal chemistry optimization.

From a synthetic perspective, CAS No. 2828445-87-8 exemplifies the convergence of protecting group chemistry and organoboron reactivity. The Boc group ensures selective deprotection under mild acidic conditions, while the boronic acid enables palladium-catalyzed couplings with aryl halides. This dual functionality addresses common challenges in peptide modification and heterocycle formation, topics frequently queried in organic synthesis forums. Recent publications highlight its utility in constructing kinase inhibitors and covalent warheads, reflecting industry demand for highly functionalized building blocks.

Analytical characterization of (5-(2-(tert-Butoxycarbonyl)hydrazine-1-carbonyl)-2-fluorophenyl)boronic acid typically involves NMR spectroscopy (particularly 11B NMR for boron speciation) and mass spectrometry. The compound's stability under various pH conditions makes it suitable for solid-phase synthesis workflows, a feature often explored in combinatorial chemistry studies. Users searching for "boronic acid handling protocols" or "Boc deprotection kinetics" will find this compound's properties particularly instructive for optimizing reaction yields.

In the context of green chemistry advancements, 2828445-87-8 represents an opportunity to explore atom-economic transformations. Its boronic acid group participates in water-tolerant couplings, reducing reliance on anhydrous solvents—a frequent topic in sustainable synthesis discussions. The fluorine atom also enables 18F-radiolabeling potential, connecting to trending research in PET imaging probe development.

Quality control specifications for this compound emphasize HPLC purity (>95% typical) and boron content verification via ICP-MS, addressing regulatory concerns in pharmaceutical GMP environments. Storage recommendations (-20°C under inert atmosphere) reflect best practices for boronic acid preservation, a practical consideration often overlooked in literature searches about "boronate ester formation prevention."

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